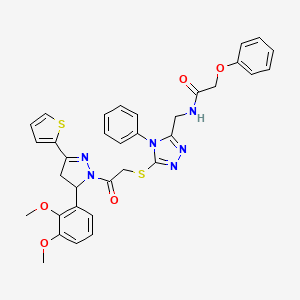

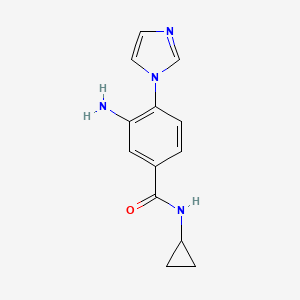

![molecular formula C14H11N3O2 B2651580 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine CAS No. 693219-80-6](/img/structure/B2651580.png)

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine” is a complex organic molecule. It contains a benzodioxane fragment, which is a significant pharmacophore across a number of different therapeutic areas . In literature, benzodioxane and its derivatives are identified as anti-hepatotoxic, anti-inflammatory, anti-helmintic, anti-arthritic, and antioxidant . Molecules bearing this moiety also help in prolonged lowering blood pressure .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of new sulfonamides having benzodioxane and acetamide moieties was started by the reaction of N-2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in the presence of 10% aqueous Na2CO3 .Molecular Structure Analysis

The molecular structure of similar compounds has been determined by various spectroscopy techniques such as IR, 1H NMR, 13C NMR, and EI-MS . For instance, a significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds typically involve the reaction of N-2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in the presence of 10% aqueous Na2CO3 .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine has a molecular weight of 205.26 and is a liquid at room temperature .Scientific Research Applications

Antineoplastic Activity

A series of substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives were synthesized as part of efforts to develop new antineoplastic agents. These compounds exhibited variable degrees of antineoplastic activity against several cancer cell lines, with certain derivatives showing significant in vitro antineoplastic activity with selectivity against all tested cell lines (Abdel-Hafez, 2007).

Antimicrobial Agents

Novel benzo[4,5]imidazo[1,2-a]pyrimido[4,5-d]pyrimidine derivatives were synthesized and evaluated for their in vitro antimicrobial activity. Some of these compounds exhibited potent antimicrobial activity, comparable to standard drugs, highlighting their potential as antimicrobial agents (Prasoona, Kishore, & Brahmeshwari, 2020).

Synthesis Methodologies

- Regiospecific synthesis of 3-substituted imidazo[1,2-a]pyrimidines, among other derivatives, was achieved through a one-pot reaction, offering a methodological advancement in the synthesis of these compounds (Katritzky, Xu, & Tu, 2003).

- An efficient method for synthesizing 3,4-dihydropyrimidin-2-(1H)one and benzo[4,5]imidazo[1,2-a]pyrimidine derivatives was described using a novel reagent, showcasing an advancement in synthetic approaches for these compounds (Rao, Acharya, Verma, & Kaushik, 2011).

Safety and Hazards

The safety and hazards associated with similar compounds have been documented. For instance, 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c1-4-15-14-16-11(9-17(14)5-1)10-2-3-12-13(8-10)19-7-6-18-12/h1-5,8-9H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKWKCPGIDMIJJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=CN4C=CC=NC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347872 |

Source

|

| Record name | 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693219-80-6 |

Source

|

| Record name | 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-{2-[(2-methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2651498.png)

![Methyl 4-((3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2651499.png)

![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2651504.png)

![6-Cyclopropyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2651507.png)

![3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2651511.png)

![8-(3-Chloro-2-hydroxypropyl)sulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![N-(2,4-difluorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2651515.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2651518.png)